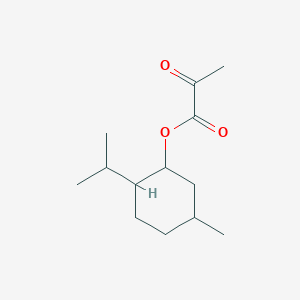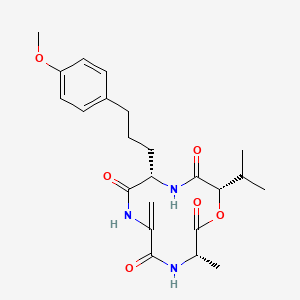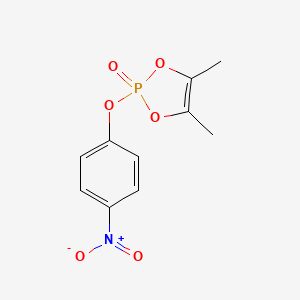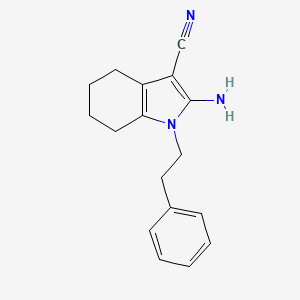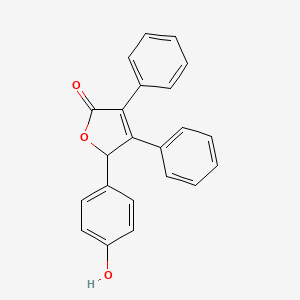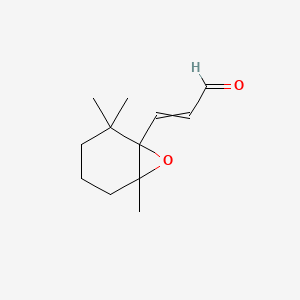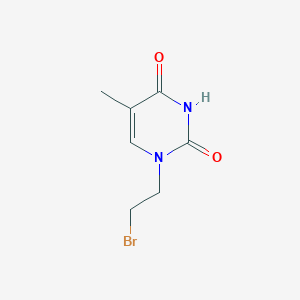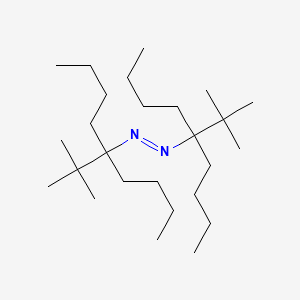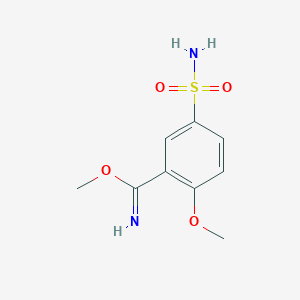
Trimethylsilyl dipropylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl dipropylphosphinate is an organophosphorus compound characterized by the presence of a trimethylsilyl group and a dipropylphosphinate moiety. This compound is notable for its applications in organic synthesis, particularly as a reagent and intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylsilyl dipropylphosphinate can be synthesized through the reaction of dipropylphosphinic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
(C3H7)2P(O)OH+(CH3)3SiCl→(C3H7)2P(O)OSi(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl dipropylphosphinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield dipropylphosphinic acid and trimethylsilanol.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different phosphorus-containing compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include alcohols, amines, and thiols.
Hydrolysis Conditions: Typically involves aqueous acid or base.
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: Lithium aluminum hydride or similar reducing agents.
Major Products
Substitution Products: Depending on the nucleophile, products can include various organophosphorus compounds.
Hydrolysis Products: Dipropylphosphinic acid and trimethylsilanol.
Oxidation Products: Phosphine oxides or phosphonic acids.
Reduction Products: Phosphines or phosphine derivatives.
Applications De Recherche Scientifique
Trimethylsilyl dipropylphosphinate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: Employed in the synthesis of biologically active organophosphorus compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of trimethylsilyl dipropylphosphinate involves the cleavage of the trimethylsilyl group under specific conditions, releasing the active dipropylphosphinate moiety. This moiety can then interact with various molecular targets, depending on the reaction environment and the presence of other reagents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl diphenylphosphinate
- Trimethylsilyl methylphosphinate
- Trimethylsilyl ethylphosphinate
Uniqueness
Trimethylsilyl dipropylphosphinate is unique due to its specific alkyl chain length and the resulting steric and electronic properties. These properties influence its reactivity and make it suitable for particular applications where other similar compounds might not be as effective.
Propriétés
Numéro CAS |
53483-29-7 |
|---|---|
Formule moléculaire |
C9H23O2PSi |
Poids moléculaire |
222.34 g/mol |
Nom IUPAC |
dipropylphosphoryloxy(trimethyl)silane |
InChI |
InChI=1S/C9H23O2PSi/c1-6-8-12(10,9-7-2)11-13(3,4)5/h6-9H2,1-5H3 |
Clé InChI |
GZZFUYKDRJBEEL-UHFFFAOYSA-N |
SMILES canonique |
CCCP(=O)(CCC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


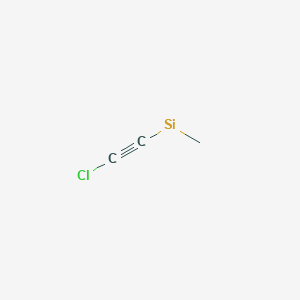
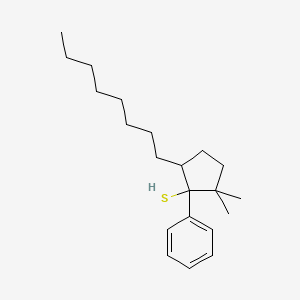
![2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide](/img/structure/B14631084.png)
![1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea](/img/structure/B14631092.png)
